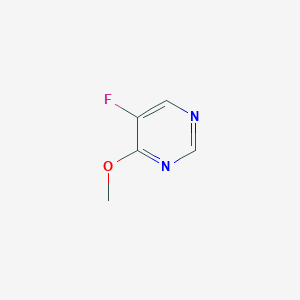

5-氟-4-甲氧嘧啶

描述

Synthesis Analysis

The synthesis of 5-Fluoro-4-methoxypyrimidine involves several key steps, including regioselective substitution and the use of protecting groups to achieve the desired functionalization of the pyrimidine ring. One approach to synthesizing derivatives involves the regioselective introduction of an amine group followed by the preparation of an amide, demonstrating the compound's versatility in organic synthesis (Wada et al., 2012).

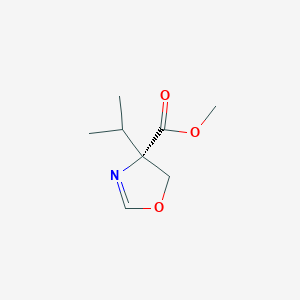

Molecular Structure Analysis

The molecular structure of 5-Fluoro-4-methoxypyrimidine is characterized by the presence of fluorine and methoxy groups attached to the pyrimidine ring. These substituents significantly influence the molecule's electronic distribution, reactivity, and overall stability. The zwitterionic form of related molecules, such as 5-fluoro-4-hydroxy-2-methoxypyrimidine, has been studied for its stability in various solvents, highlighting the impact of functional groups on molecular behavior (Kheifets et al., 2006).

科学研究应用

了解耐药机制:用于研究小鼠白血病细胞中对 5-氟尿嘧啶及其核苷衍生物的耐药机制 (Mulkins & Heidelberger, 1982).

抗抑郁药候选药物:通过促进 5-HT 神经传递,它已被用于抗抑郁药的开发 (Anderson et al., 1997).

药代动力学和化学治疗:研究重点在于了解氟嘧啶的药代动力学、预测性药理学测试以及合成缺乏神经毒性的类似物 (Myers et al., 1976).

癌症治疗:它是口服氟嘧啶 S-1 的成分,可用于治疗各种癌症,包括胃癌、结直肠癌和乳腺癌 (Saif, Syrigos, & Katirtzoglou, 2009).

增强抗肿瘤作用:它通过抑制特定酶并延长动物模型中药物的半衰期来帮助改善 5-氟尿嘧啶的抗肿瘤作用 (Adams et al., 1999).

作为抗癌剂中的核心:它作为各种抗癌剂(如 5-氟尿嘧啶)中具有生物活性的分子核心 (Wada et al., 2012).

化学治疗中的预测工具:使用这种化合物对参与 5-氟尿嘧啶代谢途径的酶进行基因表达可以帮助预测胃癌患者基于氟嘧啶的化学治疗的临床结果 (Ichikawa, 2006).

提高化学治疗的安全性:根据二氢嘧啶脱氢酶活性对氟嘧啶进行个体化治疗可以通过降低严重毒性风险来提高患者安全性 (Meulendijks et al., 2016).

安全和危害

未来方向

Fluorinated pyrimidines, such as 5-Fluoro-4-methoxypyrimidine, continue to be of interest in the field of medicinal chemistry . Developments in fluorine chemistry are expanding the range of compounds that can be prepared with fluorine substitution . This is leading to an increased understanding of how biological and biochemical processes are uniquely perturbed by fluorine substitution .

作用机制

Target of Action

5-Fluoro-4-methoxypyrimidine is a fluorinated pyrimidine, a class of compounds known for their anticancer properties . The primary targets of these compounds are often enzymes involved in nucleic acid synthesis and modification .

Mode of Action

The compound interacts with its targets by substituting for the natural nucleotides in the nucleic acid structure . This substitution can lead to the inhibition of key enzymes such as thymidylate synthase (TS), tRNA methyltransferase 2 homolog A (TRMT2A), and pseudouridylate synthase . Additionally, enzymes like DNA topoisomerase 1 (Top1) have been implicated in the anti-tumor activity of fluorinated pyrimidines .

Biochemical Pathways

The affected pathways primarily involve nucleic acid synthesis and repair . The inhibition of TS leads to a decrease in thymidine production, which is crucial for DNA replication . The inhibition of RNA modifying enzymes like TRMT2A and pseudouridylate synthase disrupts the normal functioning of RNA, affecting protein synthesis .

Pharmacokinetics

Fluorinated pyrimidines like 5-fluorouracil (5-fu) are known to be well-absorbed and widely distributed in the body . The metabolism of these compounds often involves conversion into active metabolites, which are then incorporated into RNA and DNA .

Result of Action

The result of the action of 5-Fluoro-4-methoxypyrimidine is the disruption of nucleic acid synthesis and repair, leading to cell death . This is particularly effective in cancer cells, which have a high rate of nucleic acid synthesis .

Action Environment

The action of 5-Fluoro-4-methoxypyrimidine can be influenced by various environmental factors. For instance, the compound exists in a solution as two oxo tautomers, and the zwitterionic structure dominates in water and trifluoroethanol . This suggests that the solvent can influence the structure and, potentially, the activity of the compound .

属性

IUPAC Name |

5-fluoro-4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHAYWVYKQNWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-4-methoxypyrimidine | |

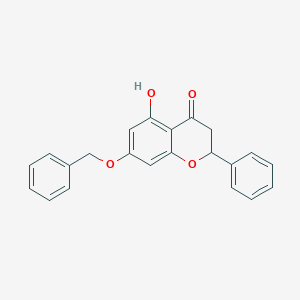

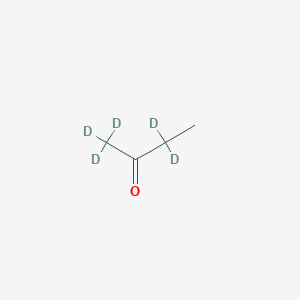

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B46102.png)

![7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B46119.png)